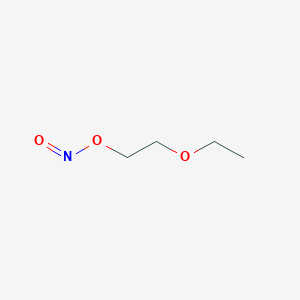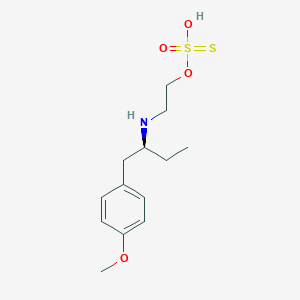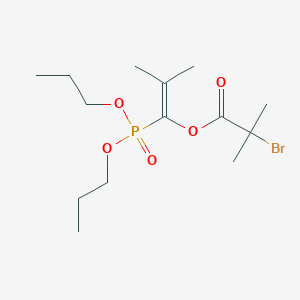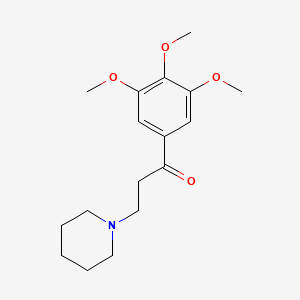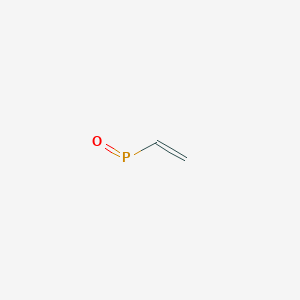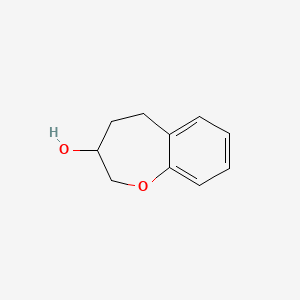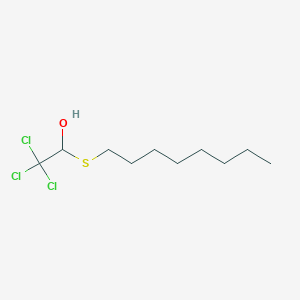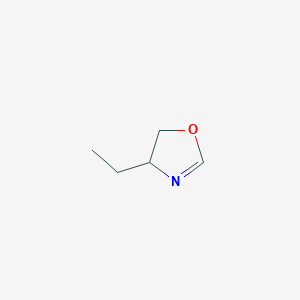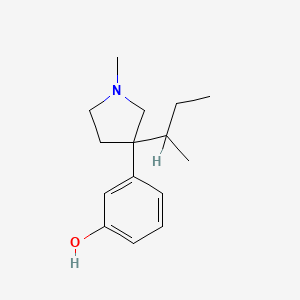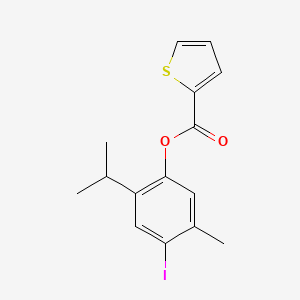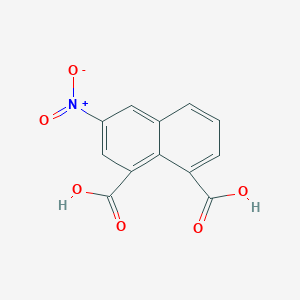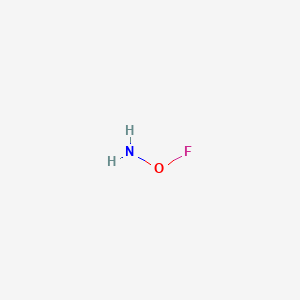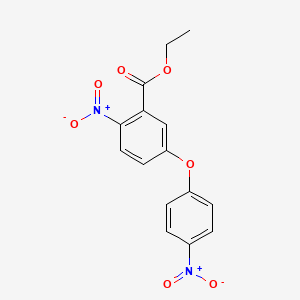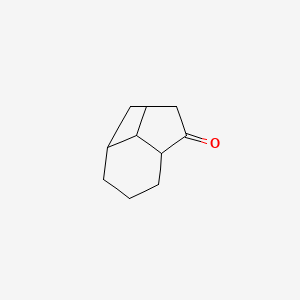
Octahydro-1H-2,4-methanoinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-2,4-methanoinden-1-one: is a chemical compound with the molecular formula C10H14O . It is a tricyclic ketone with a unique structure that includes multiple ring systems. This compound is known for its stability and interesting chemical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Octahydro-1H-2,4-methanoinden-1-one typically involves the hydrogenation of indanone derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures .
Industrial Production Methods: : Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: : Octahydro-1H-2,4-methanoinden-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).
Substitution: NaH, organolithium reagents, in aprotic solvents like dimethyl sulfoxide (DMSO) or THF.
Major Products: : The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: : In chemistry, Octahydro-1H-2,4-methanoinden-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: : In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a scaffold for the development of new drugs targeting specific enzymes or receptors .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of Octahydro-1H-2,4-methanoinden-1-one involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, octahydro-: This compound has a similar tricyclic structure but differs in the position and nature of the functional groups.
4,7-Methano-1H-indene, octahydro-: Another related compound with a similar ring system but different chemical properties.
Uniqueness: : Octahydro-1H-2,4-methanoinden-1-one is unique due to its specific ring structure and the presence of a ketone group. This combination of features gives it distinct chemical reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
50529-80-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
tricyclo[5.2.1.03,8]decan-2-one |
InChI |
InChI=1S/C10H14O/c11-10-7-4-6-2-1-3-8(10)9(6)5-7/h6-9H,1-5H2 |
InChI Key |
NJPKBUSBVQGSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC2C(C1)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


